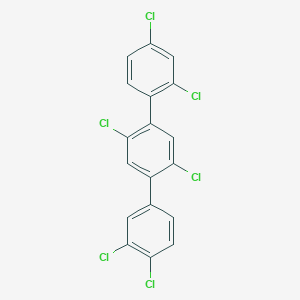
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene, commonly known as DDT, is a synthetic organic compound that was first synthesized in 1874. It gained popularity in the 1940s and 1950s as an effective insecticide, but its use has been heavily restricted due to its harmful effects on the environment and human health. Despite this, DDT remains an important compound in scientific research due to its unique properties and mechanism of action.
Mechanism Of Action
DDT binds to specific sites on the voltage-gated sodium channels of insects, preventing the channels from closing properly. This results in an influx of sodium ions, which disrupts the normal function of the nervous system and leads to paralysis and death of the insect.
Biochemical And Physiological Effects
DDT has been shown to have a number of biochemical and physiological effects on both insects and mammals. In insects, DDT can disrupt the normal function of the nervous system, leading to paralysis and death. In mammals, DDT has been shown to have estrogenic effects, which can lead to reproductive and developmental abnormalities. DDT has also been linked to an increased risk of cancer and other health problems in humans.
Advantages And Limitations For Lab Experiments
DDT has a number of advantages for use in lab experiments, including its broad spectrum of activity against insects and its ability to bind to specific sites on voltage-gated sodium channels. However, its use is heavily restricted due to its harmful effects on the environment and human health, and alternative compounds are often used in its place.
Future Directions
Despite its limitations, DDT remains an important compound in scientific research. Future research may focus on developing alternative compounds with similar properties to DDT but with fewer harmful effects on the environment and human health. Additionally, research may focus on understanding the mechanisms of resistance to DDT in insects, which could lead to the development of more effective insecticides.
Synthesis Methods
DDT can be synthesized through a reaction between chloral and chlorobenzene. The reaction is carried out in the presence of sulfuric acid and a catalyst, typically aluminum chloride. The resulting compound is then purified through a series of distillations and recrystallizations to obtain pure DDT.
Scientific Research Applications
DDT has been widely used in scientific research due to its ability to bind to and disrupt the function of voltage-gated sodium channels in insects. This disruption results in paralysis and death of the insect. DDT has also been shown to have a broad spectrum of activity against a wide range of insects, making it a valuable tool in the study of insect physiology and behavior.
properties
CAS RN |
17760-93-9 |
|---|---|
Product Name |
1,4-Dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene |
Molecular Formula |
C30H30F21GdO6 |
Molecular Weight |
437 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C18H8Cl6/c19-10-2-3-11(15(21)6-10)13-8-16(22)12(7-17(13)23)9-1-4-14(20)18(24)5-9/h1-8H |
InChI Key |
MKMRJVXZNDEBOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl)Cl |
synonyms |
POLYCHLORINATEDTERPHENYLS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
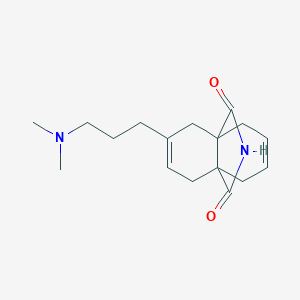
![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
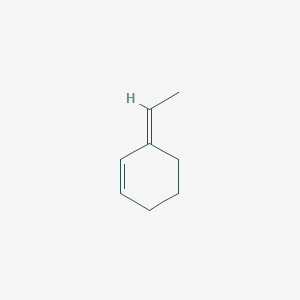
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
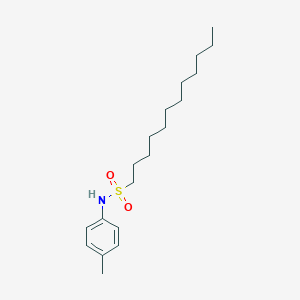





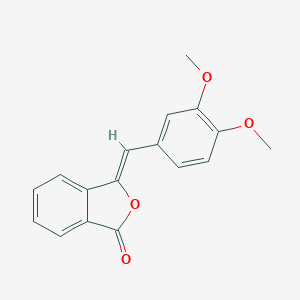
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)